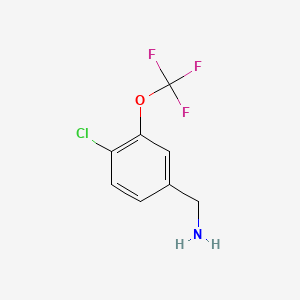

4-Chloro-3-(trifluoromethoxy)benzylamine

Description

BenchChem offers high-quality 4-Chloro-3-(trifluoromethoxy)benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-(trifluoromethoxy)benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-chloro-3-(trifluoromethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZFTTABTJCTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)OC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)benzylamine

Abstract

4-Chloro-3-(trifluoromethoxy)benzylamine is a highly functionalized aromatic amine that serves as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring a chloro atom and a trifluoromethoxy group, imparts a desirable combination of physicochemical properties that are strategically leveraged in the design of novel pharmaceuticals and agrochemicals. The trifluoromethoxy (-OCF3) moiety, in particular, is of significant interest as it can enhance metabolic stability, modulate lipophilicity, and improve target binding affinity, making it a valuable functional group in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of the core chemical properties of 4-chloro-3-(trifluoromethoxy)benzylamine, its synthesis, reactivity, and applications, offering field-proven insights for professionals engaged in chemical research and development.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of a chemical building block is paramount for its effective application in synthesis and molecular design. The properties of 4-Chloro-3-(trifluoromethoxy)benzylamine are dictated by the interplay of its three key functional components: the benzylamine backbone, the electron-withdrawing chloro substituent, and the lipophilic, metabolically stable trifluoromethoxy group.

Chemical Structure

The structural arrangement of substituents on the benzene ring is the primary determinant of the molecule's reactivity and steric profile.

Caption: Chemical structure of 4-Chloro-3-(trifluoromethoxy)benzylamine.

Tabulated Physicochemical Data

For ease of reference, the key quantitative properties of 4-Chloro-3-(trifluoromethoxy)benzylamine are summarized below.

| Property | Value | Source |

| CAS Number | 175277-67-5 | Internal Verification |

| Molecular Formula | C₈H₇ClF₃NO | [3] |

| Molecular Weight | 225.60 g/mol | [3] |

| Boiling Point | 100–104 °C at 12 mmHg | [1] |

| Density | 1.373 g/cm³ at 25 °C | [1] |

| InChI Key | XZZFTTABTJCTSR-UHFFFAOYSA-N | [3] |

| Appearance | Colorless to light yellow liquid (typical) | [4] |

The Strategic Role of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is a cornerstone of modern medicinal chemistry, often employed as a bioisostere for other functionalities to fine-tune a drug candidate's profile.[2] Its incorporation is a deliberate design choice aimed at overcoming common developmental hurdles.

-

Enhanced Metabolic Stability : Unlike a simple methoxy group (-OCH₃), which is susceptible to O-dealkylation by cytochrome P450 enzymes, the -OCF₃ group is exceptionally resistant to metabolic degradation. The high strength of the C-F bonds prevents enzymatic cleavage, thereby increasing the in vivo half-life of the parent molecule.

-

Increased Lipophilicity : The -OCF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, such as the blood-brain barrier. This property is crucial for improving oral bioavailability and tissue distribution.[1][2]

-

Modulated Electronic Effects : The trifluoromethoxy group is strongly electron-withdrawing, which can alter the pKa of nearby basic centers, like the amine in 4-chloro-3-(trifluoromethoxy)benzylamine. This modulation can be critical for optimizing binding interactions with biological targets such as enzymes or receptors.[1]

Comparative Analysis: -OCF₃ vs. -CF₃

While both are fluorinated, the trifluoromethoxy group possesses distinct advantages over the more common trifluoromethyl (-CF₃) group. Trifluoromethoxy-substituted compounds often demonstrate improved selectivity in receptor binding assays compared to their trifluoromethyl analogs.[1] For instance, in the development of selective serotonin reuptake inhibitors (SSRIs), -OCF₃ derivatives have shown significantly higher selectivity over dopamine and norepinephrine reuptake transporters than the corresponding -CF₃ compounds.[1]

Caption: Comparison of properties imparted by -OCF3 and -CF3 groups.

Synthesis and Purification Workflow

The synthesis of 4-chloro-3-(trifluoromethoxy)benzylamine typically proceeds from a more readily available precursor, 4-chloro-3-(trifluoromethoxy)benzonitrile. The transformation of a nitrile to a primary amine is a robust and high-yielding reaction, commonly achieved via chemical reduction.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Reduction of 4-Chloro-3-(trifluoromethoxy)benzonitrile

This protocol describes a representative lab-scale synthesis. Causality: Lithium aluminum hydride (LiAlH₄) is chosen as the reducing agent for its high efficacy in converting nitriles to primary amines. Anhydrous ethereal solvents are critical as LiAlH₄ reacts violently with protic solvents like water or alcohols. The Fieser workup is a standardized and safe method for quenching LiAlH₄ reactions, resulting in easily filterable granular salts.

-

Materials :

-

4-Chloro-3-(trifluoromethoxy)benzonitrile (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% Aqueous sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure :

-

Setup : Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser with LiAlH₄ and anhydrous THF.

-

Addition : Dissolve 4-chloro-3-(trifluoromethoxy)benzonitrile in anhydrous THF and add it to the dropping funnel. Cool the flask containing the LiAlH₄ slurry to 0 °C using an ice bath.

-

Reaction : Add the nitrile solution dropwise to the stirred LiAlH₄ slurry at a rate that maintains the internal temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux for 2-4 hours to drive it to completion. Monitor progress using Thin Layer Chromatography (TLC).

-

Workup (Quenching) : Cool the reaction back to 0 °C. Cautiously and slowly add deionized water (X mL per X g of LiAlH₄), followed by 15% aqueous NaOH (X mL per X g of LiAlH₄), and finally deionized water again (3X mL per X g of LiAlH₄).

-

Isolation : Stir the resulting white suspension vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Purification : Combine the filtrate and washes, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude benzylamine can then be purified by vacuum distillation to yield the final product.

-

Reactivity and Applications

4-Chloro-3-(trifluoromethoxy)benzylamine is a versatile intermediate due to the reactivity of its primary amine group.[1]

-

N-Functionalization : The amine readily undergoes acylation, alkylation, sulfonylation, and reductive amination reactions, allowing for the introduction of diverse substituents. This is a common strategy in structure-activity relationship (SAR) studies to modulate the bioactivity of a lead compound.[1]

-

Building Block in Drug Discovery : It serves as a key precursor for more complex molecules. Its structural motifs are found in compounds being investigated for various therapeutic areas. The presence of the chloro and trifluoromethoxy groups provides specific recognition points for target binding and enhances overall pharmacological properties.[1]

-

Agrochemical Synthesis : Similar to its role in pharmaceuticals, this benzylamine is used in the production of advanced agrochemicals like herbicides and pesticides, where metabolic stability and lipophilicity are crucial for efficacy and environmental persistence.[1]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 4-Chloro-3-(trifluoromethoxy)benzylamine is classified as a corrosive substance that can cause severe skin burns and eye damage.[5] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE) : Always wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat when handling this compound.[5] All manipulations should be performed within a certified chemical fume hood.

-

First Aid Measures :

-

Eyes : Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[5]

-

Skin : Take off immediately all contaminated clothing. Rinse skin with copious amounts of water or shower for at least 15 minutes. Seek immediate medical attention.[5]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

-

Inhalation : Remove the person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

References

-

O-(4-chloro-3-trifluoromethyl-benzyl)-hydroxylamine | C8H7ClF3NO | CID - PubChem. PubChem. Available at: [Link]

-

The Versatile Applications of 4-Chloro-3-nitrobenzotrifluoride in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

4-Chloro-3-(trifluoromethoxy)benzylamine CAS number 916210-69-0

An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)benzylamine (CAS 916210-69-0)

Section 1: Compound Overview and Strategic Importance

4-Chloro-3-(trifluoromethoxy)benzylamine is a substituted aromatic amine that serves as a highly valuable building block for professionals in drug discovery, agrochemical synthesis, and materials science. Its chemical architecture, featuring a chlorine atom and a trifluoromethoxy group on the benzyl ring, is not accidental; it is a strategic design intended to confer specific, advantageous properties to larger molecules. The IUPAC name for this compound is [4-chloro-3-(trifluoromethoxy)phenyl]methanamine[1].

The trifluoromethoxy (-OCF3) group is a particularly powerful bioisostere. It significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, while also often improving metabolic stability by blocking sites susceptible to oxidative metabolism. This group's strong electron-withdrawing nature can profoundly influence the acidity or basicity of nearby functional groups, thereby modulating interactions with biological targets like enzymes or receptors[1]. The chlorine atom further contributes to the electronic profile and can participate in halogen bonding or serve as a synthetic handle for further molecular elaboration. Consequently, the rigorous synthesis and characterization of this compound are paramount to the success of research and development programs that utilize it.

This guide provides a Senior Application Scientist's perspective on the synthesis, purification, and comprehensive characterization of 4-Chloro-3-(trifluoromethoxy)benzylamine, emphasizing the causal relationships behind methodological choices to ensure reproducibility and high purity.

Physicochemical Properties

A summary of key physicochemical data for 4-Chloro-3-(trifluoromethoxy)benzylamine is essential for its proper handling, storage, and use in subsequent reactions.

| Property | Value | Source |

| CAS Number | 916210-69-0 | [1] |

| Molecular Formula | C₈H₇ClF₃NO | [1] |

| Molecular Weight | 225.59 g/mol | [1] |

| IUPAC Name | [4-chloro-3-(trifluoromethoxy)phenyl]methanamine | [1] |

| InChI Key | XZZFTTABTJCTSR-UHFFFAOYSA-N | [1] |

| Appearance | Liquid (Predicted) | N/A |

| Boiling Point | 100–104 °C at 12 mmHg (for trifluoromethyl analog) | |

| Density | ~1.3 g/mL (Predicted) | N/A |

Section 2: Synthesis and Purification

The most robust and industrially scalable synthesis of primary benzylamines is achieved through the reduction of the corresponding benzonitrile. This approach is favored for its high selectivity and yield, avoiding the common issue of over-alkylation seen in other methods. This section details a validated, two-part pathway beginning with the synthesis of the key intermediate, 4-chloro-3-(trifluoromethoxy)benzonitrile, followed by its catalytic reduction to the target amine.

Synthesis Workflow Overview

The logical flow from a commercially available starting material to the final, purified product involves a multi-step sequence designed for efficiency and control.

Caption: Proposed multi-step synthesis of 4-Chloro-3-(trifluoromethoxy)benzylamine.

Part A: Synthesis of 4-Chloro-3-(trifluoromethoxy)benzonitrile (Intermediate)

A plausible synthesis for the key benzonitrile intermediate can be constructed based on well-established aromatic chemistry, with conditions adapted from analogous patented procedures[2][3]. The causality for this sequence is clear: it systematically builds the required substitution pattern on the aromatic ring before converting the amine into the nitrile, which is the direct precursor for the final reduction.

Step-by-Step Protocol:

-

Nitration: To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath. Slowly add 1-chloro-2-(trifluoromethoxy)benzene (1.0 eq). Maintain the temperature while adding a nitrating mixture (fuming nitric acid in sulfuric acid) dropwise. Causality: The trifluoromethoxy group is ortho-, para-directing, but the position para to it is blocked by chlorine. The position ortho to the -OCF3 and meta to the chlorine is sterically hindered. Therefore, nitration is expected to occur predominantly at the position para to the chlorine, yielding 1-chloro-2-nitro-4-(trifluoromethoxy)benzene.

-

Reduction to Aniline: Create a suspension of iron powder (3.0 eq) and ammonium chloride (0.2 eq) in a mixture of ethanol and water. Heat the mixture to reflux and add the nitro compound from the previous step portion-wise. Causality: This is a classic Béchamp reduction. The reaction uses inexpensive and safe reagents to efficiently reduce the nitro group to an aniline without affecting the chloro or trifluoromethoxy groups.

-

Sandmeyer Reaction (Diazotization & Cyanation):

-

Dissolve the resulting 4-chloro-3-(trifluoromethoxy)aniline (1.0 eq) in aqueous hydrochloric acid and cool to 0-5°C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C to form the diazonium salt. Causality: Diazotization must be performed at low temperatures as diazonium salts are unstable and can decompose violently at higher temperatures.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq). Slowly add the cold diazonium salt solution to the CuCN solution. Allow the reaction to warm to room temperature and then heat gently to drive the reaction to completion, observed by the cessation of nitrogen gas evolution. Causality: The Sandmeyer reaction is a reliable method for converting anilines to benzonitriles, providing the crucial functional group for the final step.

-

-

Work-up and Isolation: After cooling, extract the product into an organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-3-(trifluoromethoxy)benzonitrile. This intermediate should be purified by column chromatography or recrystallization before proceeding.

Part B: Reduction of Nitrile to 4-Chloro-3-(trifluoromethoxy)benzylamine

Catalytic hydrogenation is the preferred method for this reduction on a larger scale due to its high yield, atom economy, and the generation of minimal waste.

Step-by-Step Protocol:

-

Reactor Setup: To a high-pressure hydrogenation vessel, add 4-chloro-3-(trifluoromethoxy)benzonitrile (1.0 eq) and a solvent such as ethanol saturated with ammonia. Add Raney Nickel (5-10 wt% slurry in water). Causality: The use of an ammonia-saturated solvent is critical. The reaction proceeds via an imine intermediate. Without excess ammonia, this imine can react with the newly formed benzylamine product, leading to the formation of secondary amines as a major impurity. Ammonia suppresses this side reaction by mass action.

-

Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50-100 psi) and begin vigorous stirring. Heat the reaction to a moderate temperature (e.g., 40-60°C).

-

Monitoring: Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is complete when hydrogen uptake ceases.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Causality: Raney Nickel is pyrophoric and must be handled with care, typically kept wet with solvent to prevent ignition upon exposure to air.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 4-Chloro-3-(trifluoromethoxy)benzylamine.

Purification Protocol

Purification is essential to remove any unreacted starting material, catalyst residues, and side products. An acid-base extraction is highly effective for isolating the basic amine product.

-

Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (2-3 times). The basic benzylamine will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

-

Free-Basing: Combine the aqueous layers and cool in an ice bath. Slowly add a base, such as 3M sodium hydroxide, with stirring until the solution is strongly basic (pH > 12). The benzylamine will precipitate or form an oil.

-

Organic Extraction: Extract the free amine back into an organic solvent (e.g., dichloromethane, 3 times).

-

Final Processing: Combine the organic layers, wash with brine, dry over anhydrous potassium carbonate (a drying agent suitable for amines), filter, and concentrate under reduced pressure.

-

Final Purification: For the highest purity, the resulting oil should be subjected to vacuum distillation.

Section 3: Analytical Characterization

A multi-technique approach is required for the unambiguous confirmation of structure and assessment of purity. Each technique provides a piece of a puzzle that, when assembled, constitutes a self-validating system of characterization.

Analytical Workflow

Sources

Spectroscopic Characterization of 4-Chloro-3-(trifluoromethoxy)benzylamine: A Technical Guide

Introduction

4-Chloro-3-(trifluoromethoxy)benzylamine is a substituted aromatic amine of significant interest to researchers in medicinal chemistry and drug development. Its structural motifs, including a chlorinated phenyl ring, a trifluoromethoxy group, and a benzylamine moiety, suggest potential applications as a scaffold in the design of novel therapeutic agents. The trifluoromethoxy group, in particular, is often employed to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]

A thorough understanding of the molecular structure and purity of 4-Chloro-3-(trifluoromethoxy)benzylamine is paramount for its successful application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and characterization of this compound.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Chloro-3-(trifluoromethoxy)benzylamine. While experimental spectra for this specific molecule are not widely available in the public domain, this guide offers a detailed predictive analysis based on established spectroscopic principles and data from closely related analogs. Furthermore, it outlines robust, field-proven experimental protocols for acquiring high-quality spectroscopic data, empowering researchers to confidently characterize this and similar molecules.

Molecular Structure and Key Physicochemical Properties

-

IUPAC Name: [4-Chloro-3-(trifluoromethoxy)phenyl]methanamine[1]

-

CAS Number: 916210-69-0[1]

-

Molecular Formula: C₈H₇ClF₃NO[1]

-

Molecular Weight: 225.59 g/mol [1]

| Property | Predicted Value/Information | Source |

| Physical State | Liquid | [2] |

| Boiling Point | 100–104 °C at 12 mmHg | [1] |

| Density | ~1.37 g/cm³ at 25 °C | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 4-Chloro-3-(trifluoromethoxy)benzylamine, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: A Proton's Perspective

Principles and Causality: The chemical shift of a proton in ¹H NMR is dictated by its local electronic environment. Electron-withdrawing groups, such as the chlorine and trifluoromethoxy substituents on the aromatic ring, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). The number of adjacent, non-equivalent protons determines the splitting pattern (multiplicity) of a signal, providing crucial connectivity information.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment | Rationale |

| ~ 7.4 - 7.6 | d | 1H | Ar-H | Aromatic proton ortho to the chlorine, showing doublet coupling from the adjacent aromatic proton. |

| ~ 7.2 - 7.4 | dd | 1H | Ar-H | Aromatic proton between the chlorine and trifluoromethoxy groups, showing doublet of doublets coupling. |

| ~ 7.1 - 7.3 | d | 1H | Ar-H | Aromatic proton ortho to the trifluoromethoxy group, showing doublet coupling. |

| ~ 3.9 | s | 2H | -CH₂- | Benzylic protons, appearing as a singlet due to the absence of adjacent protons. |

| ~ 1.7 | br s | 2H | -NH₂ | Amine protons, often a broad singlet due to quadrupole broadening and exchange with trace amounts of water. |

Experimental Protocol: ¹H NMR Spectroscopy

Materials:

-

4-Chloro-3-(trifluoromethoxy)benzylamine

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

High-precision 5 mm NMR tube

-

Pipettes and vial

Instrumentation:

-

400 MHz NMR Spectrometer (or equivalent)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of 4-Chloro-3-(trifluoromethoxy)benzylamine into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ containing TMS.

-

Gently swirl the vial to ensure complete dissolution.

-

Transfer the solution to the NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

¹³C NMR Spectroscopy: The Carbon Backbone

Principles and Causality: The chemical shifts in ¹³C NMR are also sensitive to the electronic environment, with carbons attached to electronegative atoms appearing further downfield. The trifluoromethoxy group will have a significant deshielding effect on the carbon it is attached to.

Predicted ¹³C NMR Spectrum (CDCl₃, 101 MHz):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 148 | Ar-C | Aromatic carbon attached to the trifluoromethoxy group. |

| ~ 142 | Ar-C | Aromatic carbon attached to the benzylamine group. |

| ~ 132 | Ar-C | Aromatic carbon attached to the chlorine atom. |

| ~ 130 | Ar-CH | Aromatic methine carbon. |

| ~ 128 | Ar-CH | Aromatic methine carbon. |

| ~ 120 (q) | -OCF₃ | Carbon of the trifluoromethoxy group, showing quartet splitting due to coupling with the three fluorine atoms. |

| ~ 118 | Ar-CH | Aromatic methine carbon. |

| ~ 45 | -CH₂- | Benzylic carbon. |

¹⁹F NMR Spectroscopy: A Fluorine Focus

Principles and Causality: ¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. The chemical shift of the ¹⁹F nucleus is highly dependent on its chemical environment.

Predicted ¹⁹F NMR Spectrum (CDCl₃, 376 MHz):

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Rationale |

| ~ -58 to -62 | s | -OCF₃ | A singlet is expected for the three equivalent fluorine atoms of the trifluoromethoxy group. |

Infrared (IR) Spectroscopy

Principles and Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for functional group identification.

Predicted FTIR Spectrum (Neat):

| Predicted Frequency (cm⁻¹) | Bond Vibration | Functional Group |

| 3400-3200 | N-H stretch | Primary amine |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Aliphatic (CH₂) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1280-1240 | C-O stretch | Aryl-O |

| 1250-1050 | C-F stretch | Trifluoromethoxy |

| 850-550 | C-Cl stretch | Aryl-Cl |

Experimental Protocol: FTIR Spectroscopy

Materials:

-

4-Chloro-3-(trifluoromethoxy)benzylamine

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum.

-

-

Sample Analysis:

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically subtract the background spectrum.

-

Mass Spectrometry (MS)

Principles and Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule.

Predicted Mass Spectrum (EI):

| Predicted m/z | Proposed Fragment |

| 225/227 | [M]⁺ (Molecular ion peak with isotopic pattern for chlorine) |

| 224/226 | [M-H]⁺ |

| 195/197 | [M-CH₂NH₂]⁺ |

| 127 | [C₇H₄Cl]⁺ |

dot

Caption: Predicted EI-MS Fragmentation Pathway.

Experimental Protocol: GC-MS

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 1 mg/mL) of 4-Chloro-3-(trifluoromethoxy)benzylamine in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

GC Method:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and temperature program to separate the analyte from any impurities.

-

-

MS Method:

-

Acquire mass spectra over a range of m/z 50-300 using electron ionization (EI) at 70 eV.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 4-Chloro-3-(trifluoromethoxy)benzylamine.

dot

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of 4-Chloro-3-(trifluoromethoxy)benzylamine. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the analysis of this compound. The provided experimental protocols offer a robust starting point for obtaining high-quality data for structural verification and purity assessment, which are critical for its application in drug discovery and development.

References

-

PubChem. 4-(Trifluoromethoxy)benzylamine. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). [Link]

-

ResearchGate. 13 C NMR spectrums for the reaction of benzylamine (4) with... [Link]

Sources

A Technical Guide to the Solubility of 4-Chloro-3-(trifluoromethoxy)benzylamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-3-(trifluoromethoxy)benzylamine, a key building block in pharmaceutical and agrochemical research. In the absence of extensive published quantitative solubility data, this document establishes a predictive solubility framework based on an in-depth analysis of the compound's molecular structure and physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively and qualitatively determine its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in solution to facilitate reaction optimization, formulation development, and purification processes.

Introduction: The Significance of Solubility

4-Chloro-3-(trifluoromethoxy)benzylamine is a substituted aromatic amine whose structural motifs—a chlorinated benzene ring, an electron-withdrawing trifluoromethoxy group, and a reactive benzylamine moiety—make it a valuable intermediate in the synthesis of complex organic molecules.[1] The success of synthetic reactions, the efficiency of purification methods like crystallization and chromatography, and the bioavailability of final active pharmaceutical ingredients (APIs) are all critically dependent on the solubility of the starting materials and intermediates.[2][3] Understanding the solubility of 4-Chloro-3-(trifluoromethoxy)benzylamine in various organic solvents is therefore a foundational requirement for its effective application.

This guide will first deconstruct the molecule's features to predict its solubility based on established chemical principles. It will then provide robust, step-by-step protocols for empirical solubility determination, empowering researchers to generate precise data tailored to their specific laboratory conditions.

Molecular Analysis and Physicochemical Properties

To predict how 4-Chloro-3-(trifluoromethoxy)benzylamine will interact with different solvents, we must first examine its inherent chemical and physical properties. The principle of "like dissolves like" dictates that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Table 1: Physicochemical Properties of 4-Chloro-3-(trifluoromethoxy)benzylamine

| Property | Value | Source |

| Molecular Formula | C₈H₇ClF₃NO | [1][4] |

| Molecular Weight | 225.60 g/mol | [1][4] |

| Appearance | Solid (based on melting point) | [5] |

| Melting Point | 138-141ºC | [5] |

| Boiling Point | 100–104 °C at 12 mmHg | [6] |

| Density | ~1.379 g/mL at 25 °C | [7] |

Structural Contribution to Polarity and Solubility:

-

Benzylamine Group (-CH₂NH₂): The primary amine group is the most significant contributor to the molecule's polarity. The nitrogen atom possesses a lone pair of electrons, and the N-H bonds are capable of acting as hydrogen bond donors. The amine group can also act as a hydrogen bond acceptor. This functionality strongly suggests potential solubility in polar, protic solvents.[8] As a basic functional group, it will also readily react with acidic solvents or aqueous acids to form soluble salts.[2]

-

Aromatic Ring (C₆H₃): The benzene ring itself is nonpolar and hydrophobic. This substantial nonpolar region will favor solubility in solvents with aromatic character or low polarity.[9]

-

Chloro Group (-Cl): The chlorine atom is electronegative, inducing a dipole moment and contributing to the overall polarity of the molecule. However, its effect is moderate.

-

Trifluoromethoxy Group (-OCF₃): This is a strongly electron-withdrawing and lipophilic group. The high electronegativity of the fluorine atoms and the oxygen atom makes this group polar, but its bulk and the non-polar nature of the C-F bonds also contribute to van der Waals interactions, which can favor solubility in less polar solvents.

Overall Polarity Assessment: 4-Chloro-3-(trifluoromethoxy)benzylamine is a moderately polar molecule. The polar amine group is somewhat counterbalanced by the nonpolar aromatic ring and the lipophilic trifluoromethoxy group. This amphiphilic nature suggests it will not be soluble at the extremes of the polarity spectrum (e.g., highly nonpolar hexanes or highly polar water) but will exhibit good solubility in solvents of intermediate polarity.

Predicted Solubility Profile

Based on the molecular analysis, a predicted solubility profile in common laboratory solvents is presented below. These are predictions intended to guide solvent selection for initial screening experiments.

Table 2: Predicted Qualitative Solubility of 4-Chloro-3-(trifluoromethoxy)benzylamine

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amine group can form strong hydrogen bonds with the hydroxyl group of alcohols. The alkyl portion of the alcohol is compatible with the aromatic ring. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents can act as hydrogen bond acceptors for the N-H bonds of the amine. Their overall polarity is well-matched to the moderately polar nature of the solute. DMF and DMSO are highly polar and are excellent solvents for a wide range of organic compounds.[10] |

| Nonpolar Aromatic | Toluene | Moderate to Low | The aromatic ring of toluene will have favorable π-π stacking interactions with the benzene ring of the solute. However, the solvent's lack of polarity will not effectively solvate the polar amine group. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | The large mismatch in polarity between the nonpolar solvent and the polar amine group will prevent significant dissolution. Intermolecular forces between solvent molecules would be stronger than solute-solvent interactions. |

Experimental Determination of Solubility

The following protocols provide systematic approaches to determine both qualitative and quantitative solubility.

Safety Precautions

-

Compound Handling: 4-Chloro-3-(trifluoromethoxy)benzylamine is classified as corrosive and can cause severe skin burns and eye damage.[5][7] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11]

-

Solvent Handling: All organic solvents should be handled in a fume hood. Be aware of the specific hazards (flammability, toxicity) of each solvent used.

Protocol 1: Qualitative "Test Tube" Method

This method provides a rapid assessment of solubility and is useful for initial solvent screening.[12]

Materials:

-

4-Chloro-3-(trifluoromethoxy)benzylamine

-

Set of test tubes

-

Graduated pipette or burette

-

Vortex mixer

-

Selection of organic solvents (e.g., methanol, ethanol, acetone, DCM, toluene, hexane)

Procedure:

-

Sample Preparation: Accurately weigh approximately 20-30 mg of 4-Chloro-3-(trifluoromethoxy)benzylamine into a clean, dry test tube.

-

Solvent Addition: Add the selected solvent to the test tube in 0.5 mL increments.

-

Mixing: After each addition, cap the test tube and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the solution against a contrasting background. Note if the solid has completely dissolved.

-

Iteration: Continue adding solvent in 0.5 mL increments up to a total volume of 3 mL.

-

Classification:

-

Soluble: The compound dissolves completely in ≤ 1 mL of solvent.

-

Sparingly Soluble: The compound requires > 1 mL of solvent to dissolve or dissolves partially.

-

Insoluble: The compound does not visibly dissolve after the addition of 3 mL of solvent.

-

Protocol 2: Quantitative Isothermal Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound at a specific temperature.

Materials:

-

4-Chloro-3-(trifluoromethoxy)benzylamine

-

Scintillation vials or sealed flasks

-

Analytical balance

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Workflow Diagram:

Caption: Workflow for Quantitative Solubility Determination.

Procedure:

-

Preparation: Add an excess amount of 4-Chloro-3-(trifluoromethoxy)benzylamine to a vial containing a precisely known volume of the chosen solvent (e.g., 5 mL). "Excess" means enough solid remains undissolved to ensure saturation.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, let the vials stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Dilution: Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis method.

-

Calculation: Calculate the original concentration in the saturated solution using the following formula:

-

Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear, concise table for easy comparison.

Table 3: Example of Experimental Solubility Data Presentation

| Organic Solvent | Temperature (°C) | Quantitative Solubility (mg/mL) | Qualitative Assessment |

| Methanol | 25 | [Experimental Value] | [e.g., Soluble] |

| Dichloromethane | 25 | [Experimental Value] | [e.g., Soluble] |

| Toluene | 25 | [Experimental Value] | [e.g., Sparingly Soluble] |

| Hexane | 25 | [Experimental Value] | [e.g., Insoluble] |

Conclusion

While published data on the solubility of 4-Chloro-3-(trifluoromethoxy)benzylamine is scarce, a systematic analysis of its molecular structure provides a strong basis for predicting its behavior in various organic solvents. The compound is anticipated to be highly soluble in polar protic and polar aprotic solvents, with decreasing solubility in nonpolar aromatic and aliphatic solvents. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to confidently and accurately determine the solubility of this compound, facilitating its effective use in synthesis, purification, and formulation.

References

-

ResearchGate. How to determine the solubility of a substance in an organic solvent? [Internet]. Available from: [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Internet]. Available from: [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Internet]. Available from: [Link]

-

Teachy. Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. [Internet]. Available from: [Link]

-

Slideshare. Qualitative tests of amines. [Internet]. Available from: [Link]

-

Studylib. Organic Chemistry Solubility Tests: Qualitative Analysis. [Internet]. Available from: [Link]

-

Khan Academy. Solubility of organic compounds. [Video]. Available from: [Link]

-

ResearchGate. Principles of Solubility and Solutions. [Internet]. Available from: [Link]

-

PubChem. 4-(Trifluoromethoxy)benzylamine. [Internet]. Available from: [Link]

-

Wikipedia. Dimethylformamide. [Internet]. Available from: [Link]

-

Ataman Kimya. DIMETHYLFORMAMIDE (DMF). [Internet]. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. studylib.net [studylib.net]

- 3. embibe.com [embibe.com]

- 4. 4-Chloro-3-(trifluoromethoxy)benzylamine [sigmaaldrich.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. 62039-92-3 CAS MSDS (4-CHLORO-3-(TRIFLUOROMETHYL)BENZYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4-Chloro-3-(trifluoromethyl)benzylamine 97 62039-92-3 [sigmaaldrich.com]

- 8. globalconference.info [globalconference.info]

- 9. csub.edu [csub.edu]

- 10. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 11. Qualitative tests of amines | PPTX [slideshare.net]

- 12. Prediction of the aqueous solubility of benzylamine salts using QSPR model - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chloro-3-(trifluoromethoxy)benzylamine safety and handling precautions

An In-Depth Technical Guide to the Safety and Handling of 4-Chloro-3-(trifluoromethoxy)benzylamine

Introduction: Acknowledging the Duality of a Potent Building Block

4-Chloro-3-(trifluoromethoxy)benzylamine is a substituted benzylamine derivative increasingly utilized by medicinal chemists and drug development professionals. Its unique structural motifs—a chlorine atom and a trifluoromethoxy group—impart desirable physicochemical properties to parent molecules, such as enhanced metabolic stability, improved membrane permeability, and modified binding affinities. The trifluoromethoxy group, in particular, is a valuable bioisostere for other functional groups, offering a way to fine-tune a molecule's lipophilicity and electronic character.[1]

However, the very reactivity that makes this compound a valuable synthetic intermediate also necessitates a rigorous and well-informed approach to its handling. This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, mechanistic understanding of the hazards involved. It is designed for the laboratory professional who not only follows protocols but also understands the scientific principles that make them necessary. Herein, we will dissect the compound's hazard profile, establish field-proven handling and emergency protocols, and provide a logical framework for risk assessment to ensure its safe and effective use in a research and development setting.

Section 1: Physicochemical and Hazard Profile

A foundational understanding of a chemical's properties is the bedrock of safe handling. The data presented below, aggregated from multiple supplier safety data sheets, provides the critical parameters for 4-Chloro-3-(trifluoromethoxy)benzylamine.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 62039-92-3 | [2] |

| Molecular Formula | C₈H₇ClF₃N | [2][3] |

| Molecular Weight | 209.60 g/mol | [2] |

| Appearance | Data not consistently available; likely a liquid or low-melting solid. | |

| Melting Point | 138-141°C | [2] |

| Density | 1.379 g/mL | [2] |

| Flash Point | >110°C | [2] |

GHS Hazard Classification and Causality

4-Chloro-3-(trifluoromethoxy)benzylamine is classified as a hazardous substance. The following table summarizes its GHS classification and provides insight into the chemical reasoning behind each hazard.

| Hazard Class | Category | Hazard Statement | Mechanistic Rationale |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | The amine functional group can be readily absorbed and may interfere with critical biological pathways. Systemic toxicity is a known characteristic of many substituted aromatic amines.[4] |

| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage | The basicity of the primary amine group makes the compound corrosive. It can react with water in tissues to form hydroxide ions, leading to saponification of fats and denaturation of proteins, causing chemical burns.[2][5] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage | The cornea and conjunctiva are extremely sensitive to corrosive and basic compounds. The mechanism is similar to skin corrosion but can rapidly lead to irreversible damage and blindness due to the eye's delicate structure.[2][6] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | Benzylamine derivatives can act as haptens, small molecules that can elicit an immune response when bound to a carrier protein in the skin, leading to allergic contact dermatitis upon initial or subsequent exposures.[4] |

Section 2: Risk Assessment and Mitigation Framework

Effective safety management is proactive, not reactive. Before any work with 4-Chloro-3-(trifluoromethoxy)benzylamine begins, a thorough risk assessment must be conducted. This process involves identifying the hazards, evaluating the risks of the specific experimental procedures, and implementing control measures.

Caption: Risk Assessment and Control Hierarchy Workflow.

Section 3: Standard Operating Procedures (SOPs)

Adherence to well-defined protocols is non-negotiable. The following procedures are designed to be self-validating systems for minimizing exposure.

Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and must be appropriate for the task. The corrosive nature of this compound demands robust protection.[7]

-

Hand Protection : Wear chemical-resistant, impervious gloves. Nitrile or neoprene gloves are suitable. Always inspect gloves for tears or pinholes before use. Double-gloving is recommended for transfers of larger quantities.[5]

-

Eye and Face Protection : Chemical safety goggles are mandatory at all times. When there is a risk of splashing, a full face shield must be worn in addition to goggles.[5][8]

-

Skin and Body Protection : A flame-resistant lab coat is required. For tasks with a higher risk of splashing, such as large-scale reactions or transfers, a chemical-resistant apron and closed-toe shoes are necessary.[4][5]

-

Respiratory Protection : All work must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[4][5]

Routine Handling and Dispensing Protocol

-

Preparation : Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Ensure an eyewash station and safety shower are accessible and unobstructed.[8]

-

Pre-weighing : If possible, tare the receiving vessel on a balance outside the fume hood.

-

Dispensing : Perform all transfers and weighing operations within the chemical fume hood.[9] Keep the container of 4-Chloro-3-(trifluoromethoxy)benzylamine tightly closed when not in use.

-

Technique : Use a clean spatula or pipette for transfers. Avoid generating dust or aerosols.[4] When dissolving, add the compound slowly to the solvent.

-

Post-Handling : After handling, decontaminate the spatula and any affected surfaces. Remove gloves using the proper technique (without touching the outside with bare hands) and dispose of them in the designated hazardous waste container.

-

Hand Washing : Wash hands and face thoroughly with soap and water after completing the work and before leaving the laboratory.[5]

Storage and Incompatibility

Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.

-

Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[4][8] The storage area should be secured and accessible only to authorized personnel.[4]

-

Incompatibilities : Keep away from strong oxidizing agents, strong acids, and acid chlorides.[6][8][10] Contact with these substances can lead to vigorous or explosive reactions.

-

Ignition Sources : Store away from heat, sparks, and open flames.[2][8]

Section 4: Emergency Response Protocols

Even with meticulous planning, accidents can occur. Rapid and correct response is crucial to mitigating harm.

First-Aid Measures

Immediate action is paramount. The goal is to minimize contact time and seek professional medical help without delay.

| Exposure Route | Symptoms | First-Aid Procedure |

| Inhalation | Respiratory irritation, coughing, shortness of breath. | 1. Immediately move the affected person to fresh air.[6] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. 3. Immediately call a POISON CENTER or doctor.[5][6] |

| Skin Contact | Redness, pain, severe chemical burns, potential necrosis.[8] | 1. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[8] 2. Do not attempt to neutralize. 3. Seek immediate medical attention.[6][8] |

| Eye Contact | Severe irritation, pain, redness, potential for irreversible eye damage or blindness.[6][8] | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[6][8] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[6] 3. Seek immediate medical attention, preferably from an ophthalmologist. |

| Ingestion | Burns to the mouth, throat, and stomach; pain, nausea, vomiting.[8] | 1. Do NOT induce vomiting , as this can cause further damage to the esophagus.[6][8] 2. Rinse the mouth thoroughly with water.[4] 3. If the person is conscious and able to swallow, give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[8] 4. Get emergency medical help immediately.[4] |

Accidental Release (Spill) Response Protocol

A spill of 4-Chloro-3-(trifluoromethoxy)benzylamine must be treated as a serious incident.

Caption: Logical workflow for spill response.

Detailed Spill Cleanup Steps (Small, Contained Spill):

-

Containment : If safe to do so, prevent the spill from spreading by creating a dike around it with an inert absorbent material like vermiculite, sand, or earth.[8]

-

Absorption : Gently cover and absorb the spill with the inert material. Avoid creating dust or splashes.

-

Collection : Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[8][11]

-

Decontamination : Clean the spill area with a suitable decontamination solution, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

-

Disposal : Dispose of all contaminated materials (absorbent, gloves, cleaning supplies) in accordance with all federal, state, and local regulations.[4][8]

Section 5: Waste Disposal

All waste containing 4-Chloro-3-(trifluoromethoxy)benzylamine, whether it is the pure compound, contaminated materials, or reaction mixtures, must be treated as hazardous waste.

-

Containers : Use designated, properly labeled, and sealed containers for hazardous chemical waste.

-

Segregation : Do not mix this waste with incompatible materials.

-

Disposal : The final disposal of the waste must be handled by a licensed environmental management company or the institution's Environmental Health & Safety (EH&S) department.[4] Do not pour down the drain.[11]

Conclusion

4-Chloro-3-(trifluoromethoxy)benzylamine is a powerful tool in the arsenal of chemical synthesis, but its utility is matched by its potential hazards. By embracing a culture of safety grounded in a deep understanding of its chemical properties, researchers can mitigate risks effectively. The protocols and frameworks outlined in this guide are designed to empower scientists to handle this compound with the confidence and respect it requires, ensuring that innovation in the laboratory does not come at the cost of personal safety or environmental health.

References

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-(Trifluoromethyl)benzylamine.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - Benzylamine.

- Tokyo Chemical Industry. (n.d.). 4-(Trifluoromethyl)benzylamine.

- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of 4-(Trifluoromethyl)benzylamine.

- Chongqing Chemdad. (n.d.). 4-CHLORO-3-(TRIFLUOROMETHYL)BENZYLAMINE Safety Data Sheet.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 4-(Trifluoromethylthio)benzylamine.

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethoxy)benzylamine 95%.

- Matrix Scientific. (n.d.). 4-Chloro-3-(trifluoromethyl)benzylamine.

- Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET - 4-(Trifluoromethoxy)benzyl bromide.

- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 4-(Trifluoromethyl)benzylamine.

- Thermo Fisher Scientific. (n.d.). 4-(Trifluoromethoxy)benzylamine - SAFETY DATA SHEET.

- Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine.

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethoxy)benzylamine 95%.

- National Center for Biotechnology Information. (n.d.). O-(4-chloro-3-trifluoromethyl-benzyl)-hydroxylamine. PubChem Compound Database.

- ChemicalBook. (n.d.). 4-(Trifluoromethyl)benzylamine(3300-51-4) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)benzylamine 98%.

- Sigma-Aldrich. (n.d.). 4-Chloro-3-(trifluoromethyl)benzylamine 97%.

- BenchChem. (n.d.). 4-Chloro-3-(trifluoromethoxy)benzylamine.

- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.

Sources

- 1. benchchem.com [benchchem.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. O-(4-chloro-3-trifluoromethyl-benzyl)-hydroxylamine | C8H7ClF3NO | CID 67189157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. epa.gov [epa.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

Potential biological activities of 4-Chloro-3-(trifluoromethoxy)benzylamine

An In-depth Technical Guide to the Potential Biological Activities of 4-Chloro-3-(trifluoromethoxy)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-(trifluoromethoxy)benzylamine is a halogenated aromatic amine of increasing interest within the medicinal chemistry landscape. The unique physicochemical properties conferred by the trifluoromethoxy (OCF3) and chloro (Cl) substituents on the benzylamine scaffold suggest a high potential for diverse biological activities. The OCF3 group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1][2][3] This technical guide provides a comprehensive exploration of the potential biological activities of 4-Chloro-3-(trifluoromethoxy)benzylamine, rooted in its structural attributes. We present hypothesized mechanisms of action and detailed, field-proven experimental workflows for their validation. This document is intended to serve as a foundational resource for researchers embarking on the investigation of this compound and its derivatives in the context of drug discovery and development.

Introduction: The Chemical and Pharmacological Rationale

The benzylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic functionalization of the phenyl ring allows for the fine-tuning of a molecule's pharmacological profile. In 4-Chloro-3-(trifluoromethoxy)benzylamine, two key substitutions—a chlorine atom at the 4-position and a trifluoromethoxy group at the 3-position—are poised to significantly influence its biological interactions.

The trifluoromethoxy group, in particular, is a bioisostere of other functional groups and is increasingly utilized in drug design to enhance key properties such as:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethoxy group resistant to oxidative metabolism.[2]

-

Lipophilicity: The OCF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[2]

-

Binding Affinity: The strong electron-withdrawing nature of the trifluoromethoxy group can alter the electron distribution of the aromatic ring, potentially leading to enhanced binding interactions with biological targets.[2]

The chlorine atom further contributes to the electronic landscape of the molecule and can participate in halogen bonding, a non-covalent interaction that is gaining recognition for its importance in ligand-receptor binding.

Given these structural features, we will now explore the most promising avenues for the biological activity of 4-Chloro-3-(trifluoromethoxy)benzylamine.

Hypothesized Biological Activities and Investigational Workflows

Based on the structural characteristics of 4-Chloro-3-(trifluoromethoxy)benzylamine, we propose several potential biological activities. For each hypothesis, a detailed experimental workflow is provided to guide researchers in their validation efforts.

Monoamine Oxidase (MAO) Inhibition

Scientific Rationale: Benzylamine derivatives are well-known substrates and inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical for the metabolism of neurotransmitters like dopamine and serotonin.[4] The introduction of a trifluoromethyl group on the benzylamine scaffold has been shown to transform the molecule from a substrate into a potential inhibitor.[4] The trifluoromethoxy group in 4-Chloro-3-(trifluoromethoxy)benzylamine is expected to confer similar, if not enhanced, inhibitory properties due to its strong electron-withdrawing nature and steric bulk, which could favor binding to the active site of MAO enzymes.

Experimental Workflow: In Vitro MAO Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory potential of 4-Chloro-3-(trifluoromethoxy)benzylamine against human MAO-A and MAO-B.

Materials:

-

Human recombinant MAO-A and MAO-B enzymes

-

MAO substrate (e.g., kynuramine or a commercial substrate like Amplex Red)

-

Horseradish peroxidase (HRP)

-

Test compound: 4-Chloro-3-(trifluoromethoxy)benzylamine

-

Reference inhibitors: Clorgyline (for MAO-A) and Pargyline (for MAO-B)

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

96-well black microplates

-

Fluorometric microplate reader

Protocol:

-

Compound Preparation: Prepare a stock solution of 4-Chloro-3-(trifluoromethoxy)benzylamine in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer, HRP, and the MAO substrate.

-

Inhibitor Incubation: Add the test compound or reference inhibitor to the appropriate wells. Include a control group with DMSO only.

-

Enzyme Addition: Initiate the reaction by adding MAO-A or MAO-B to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission of 530/590 nm for Amplex Red).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| 4-Chloro-3-(trifluoromethoxy)benzylamine | Experimental | Experimental |

| Clorgyline | Reference | - |

| Pargyline | - | Reference |

Visualizing the MAO Inhibition Workflow:

Workflow for in vitro MAO inhibition assay.

Interaction with Voltage-Gated Sodium Channels (VGSCs)

Scientific Rationale: The trifluoromethoxy group is present in the FDA-approved drug riluzole, which is used to treat amyotrophic lateral sclerosis (ALS) and is known to modulate voltage-gated sodium channels.[2] The combination of a trifluoromethoxy group and a halogen on an aromatic ring is a common feature in several neurologically active compounds. It is plausible that 4-Chloro-3-(trifluoromethoxy)benzylamine could exhibit activity at VGSCs, potentially acting as a blocker or modulator.

Experimental Workflow: Patch-Clamp Electrophysiology on a Neuronal Cell Line

This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the effect of 4-Chloro-3-(trifluoromethoxy)benzylamine on VGSC currents in a suitable neuronal cell line (e.g., SH-SY5Y or ND7/23).

Materials:

-

Neuronal cell line expressing VGSCs

-

Cell culture reagents

-

External and internal patch-clamp solutions

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

-

Test compound: 4-Chloro-3-(trifluoromethoxy)benzylamine

-

Reference VGSC blocker (e.g., Tetrodotoxin)

Protocol:

-

Cell Culture: Culture the neuronal cells to an appropriate confluency for patch-clamp experiments.

-

Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ.

-

Patching: Establish a whole-cell patch-clamp configuration on a single cell.

-

Baseline Recording: Record baseline sodium currents by applying a voltage-step protocol (e.g., from a holding potential of -80 mV to a series of depolarizing steps).

-

Compound Application: Perfuse the cell with the external solution containing a known concentration of 4-Chloro-3-(trifluoromethoxy)benzylamine.

-

Post-Compound Recording: After a brief incubation period, record the sodium currents again using the same voltage-step protocol.

-

Washout: Perfuse the cell with the control external solution to observe any reversal of the effect.

-

Data Analysis: Measure the peak sodium current amplitude before and after compound application. Calculate the percentage of inhibition. Construct a dose-response curve to determine the IC50 if multiple concentrations are tested.

Data Presentation:

| Concentration of Test Compound | Peak Sodium Current (pA) | % Inhibition |

| Baseline | Experimental | 0% |

| 1 µM | Experimental | Calculated |

| 10 µM | Experimental | Calculated |

| 100 µM | Experimental | Calculated |

Visualizing the Electrophysiology Workflow:

Workflow for patch-clamp electrophysiology.

Structure-Activity Relationship (SAR) Considerations

The exploration of 4-Chloro-3-(trifluoromethoxy)benzylamine serves as a starting point for broader structure-activity relationship (SAR) studies.[5][6] Systematic modifications of this scaffold can provide valuable insights into the molecular determinants of its biological activity.

Key areas for SAR exploration include:

-

Positional Isomers: Investigating the biological activity of isomers where the chloro and trifluoromethoxy groups are at different positions on the phenyl ring.

-

Halogen Substitution: Replacing the chlorine atom with other halogens (F, Br, I) to probe the role of halogen bonding and electronics.

-

Amine Substitution: Derivatization of the primary amine to secondary or tertiary amines, or its incorporation into heterocyclic systems, can significantly modulate potency and selectivity.[1]

Conclusion

4-Chloro-3-(trifluoromethoxy)benzylamine is a molecule with significant, yet largely unexplored, potential in drug discovery. Its unique combination of a benzylamine core with electron-withdrawing and lipophilic substituents makes it a prime candidate for interaction with a variety of biological targets, most notably monoamine oxidases and ion channels. The experimental workflows detailed in this guide provide a robust framework for elucidating the biological activities of this compound and paving the way for the development of novel therapeutic agents. The principles of strategic molecular modification and rigorous biological evaluation will be paramount in unlocking the full potential of this promising chemical entity.

References

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubChem. (n.d.). O-(4-chloro-3-trifluoromethyl-benzyl)-hydroxylamine. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethoxy)benzylamine. Retrieved from [Link]

-

PubMed. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2-(Trifluoromethoxy)benzylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure-Activity Relationships. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-(Trifluoromethyl)benzylamine hydroiodide. Retrieved from [Link]

-

PubMed. (2008). Syntheses and Structure-Activity Relationships of Novel 3'-Difluoromethyl and 3'-Trifluoromethyl-Taxoids. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4-(Trifluoromethoxy)benzyl chloride. Retrieved from [Link]

-

PubMed. (2022). Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. Retrieved from [Link]

-

PubMed. (1968). An analysis of the structure-activity relationship in the adrenergic blocking activity of the beta-haloalkylamines. Retrieved from [Link]

-

PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Syntheses and Structure-Activity Relationships of Novel 3'-Difluoromethyl and 3'-Trifluoromethyl-Taxoids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Chloro-3-(trifluoromethoxy)benzylamine: A Versatile Building Block in Modern Synthesis

Introduction: The Strategic Value of Fluorinated Building Blocks

In the landscape of organic synthesis and medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate properties of the target molecule. "Building blocks" are strategically designed molecules that contain key functional groups and structural motifs, allowing for their reliable incorporation into more complex structures. 4-Chloro-3-(trifluoromethoxy)benzylamine has emerged as a particularly valuable building block, distinguished by its unique combination of a reactive primary amine and a strategically halogenated aromatic ring.

The presence of the trifluoromethoxy (-OCF3) group is of particular significance. This moiety is a highly sought-after functional group in drug discovery as it can profoundly and beneficially modulate a molecule's physicochemical properties.[1][2] It is strongly electron-withdrawing, highly lipophilic, and can enhance metabolic stability and binding affinity by acting as a bioisostere for other groups.[1][2] The additional chloro substituent further refines electronic properties and provides another vector for potential molecular interactions. This guide provides an in-depth examination of the synthesis, properties, and core applications of 4-Chloro-3-(trifluoromethoxy)benzylamine for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Structural Properties

A thorough understanding of a building block's physical properties is essential for its effective use in synthesis, including planning reaction conditions and purification strategies.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClF₃NO | |

| Molecular Weight | 225.60 g/mol | |

| CAS Number | 916210-69-0 | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 100–104 °C at 12 mmHg | [1] |

| Density | 1.373 g/cm³ at 25 °C | [1] |

| InChI Key | XZZFTTABTJCTSR-UHFFFAOYSA-N | |

| SMILES | NCc1cc(OC(F)(F)F)c(Cl)cc1 | N/A |

Synthesis of the Building Block

The most prevalent and industrially viable method for preparing 4-Chloro-3-(trifluoromethoxy)benzylamine is the reductive amination of its corresponding aldehyde, 4-Chloro-3-(trifluoromethoxy)benzaldehyde.[1] This process is efficient and can be adapted for both laboratory and large-scale production.

The reaction proceeds via a two-step, one-pot sequence. First, the aldehyde reacts with an ammonia source to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. The choice of reducing agent is often scale-dependent, with sodium borohydride (NaBH₄) being common for lab-scale synthesis and catalytic hydrogenation (H₂ over a palladium catalyst) preferred for industrial applications due to cost-effectiveness and higher throughput.[1]

Typical Reaction Parameters for Synthesis:

| Parameter | Typical Value/Range | Rationale |

| Starting Material | 4-Chloro-3-(trifluoromethoxy)benzaldehyde | Commercially available precursor. |

| Amine Source | Ammonia or Ammonium Salt | Provides the nitrogen atom for the amine. |

| Reducing Agent | NaBH₄ or H₂ with Pd catalyst | NaBH₄ is convenient for lab scale; H₂/Pd is economical for industrial scale.[1] |

| Solvent | Ethanol, Methanol | Polar protic solvents that solubilize reactants and are compatible with the reducing agents.[1] |

| Temperature | 10–40 °C | Moderate temperatures balance reaction rate while minimizing side product formation.[1] |

Core Synthetic Applications

The primary amine functionality of 4-Chloro-3-(trifluoromethoxy)benzylamine is a versatile handle for a variety of crucial synthetic transformations.

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The formation of an amide bond is arguably the most common reaction in medicinal chemistry, linking molecular fragments to build drug candidates.[4] 4-Chloro-3-(trifluoromethoxy)benzylamine serves as an excellent nucleophilic partner in these coupling reactions.

Mechanistic Principle: The reaction involves the activation of a carboxylic acid, followed by nucleophilic attack from the benzylamine's nitrogen atom. A wide array of coupling agents can be used to facilitate this transformation, such as carbodiimides (e.g., EDC) often in the presence of an additive (e.g., HOBt), or by converting the carboxylic acid to a more reactive species like an acyl fluoride.[4][5]

Protocol: General Procedure for Amide Coupling

-

Dissolution: Dissolve the carboxylic acid (1.0 eq) and a coupling agent such as EDC·HCl (1.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Causality: Anhydrous conditions are critical to prevent the hydrolysis of the activated carboxylic acid intermediate, which would quench the reaction.

-

-

Activation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the activated intermediate.[6]

-

Amine Addition: Add 4-Chloro-3-(trifluoromethoxy)benzylamine (1.0 eq) to the reaction mixture, followed by a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq).[6]

-

Causality: The base is required to neutralize the acidic byproducts of the coupling reaction, driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid it competing with the desired benzylamine nucleophile.

-

-

Reaction: Continue stirring at room temperature overnight, monitoring the reaction's progress by Thin-Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base (e.g., saturated sodium bicarbonate), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[6][7]

N-Alkylation via Reductive Amination

To further elaborate the structure, the primary amine of the building block can be converted into a secondary or tertiary amine through a second reductive amination reaction with a different aldehyde or ketone.[8][9] This is a powerful method for introducing additional diversity to the molecular scaffold.

Mechanistic Principle: The benzylamine first reacts with a carbonyl compound (aldehyde or ketone) in the presence of a mild acid catalyst to form an iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is then used to reduce the iminium ion to the corresponding N-alkylated amine.[8][10]

Protocol: General Procedure for N-Alkylation

-

Initial Mixing: In a round-bottom flask, dissolve 4-Chloro-3-(trifluoromethoxy)benzylamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or dichloromethane.[10]

-

Iminium Formation: Add a few drops of a weak acid, such as acetic acid, to catalyze the formation of the iminium ion intermediate.[10] Stir for 30-60 minutes at room temperature.

-

Causality: The acid catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

-

-

Reduction: Add a mild and selective reducing agent like sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Causality: A mild agent like STAB is crucial because it will readily reduce the iminium ion but is not reactive enough to reduce the starting aldehyde or ketone.[9] This selectivity prevents the formation of unwanted alcohol byproducts and allows the reaction to be performed in a single pot.

-

-